2-chloro-N-cyclopentyl-6-fluorobenzamide 2-chloro-N-cyclopentyl-6-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12996052
InChI: InChI=1S/C12H13ClFNO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16)
SMILES: C1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F
Molecular Formula: C12H13ClFNO
Molecular Weight: 241.69 g/mol

2-chloro-N-cyclopentyl-6-fluorobenzamide

CAS No.:

Cat. No.: VC12996052

Molecular Formula: C12H13ClFNO

Molecular Weight: 241.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-cyclopentyl-6-fluorobenzamide -

Specification

Molecular Formula C12H13ClFNO
Molecular Weight 241.69 g/mol
IUPAC Name 2-chloro-N-cyclopentyl-6-fluorobenzamide
Standard InChI InChI=1S/C12H13ClFNO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16)
Standard InChI Key AVPVVMBNRWNFOS-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F
Canonical SMILES C1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-chloro-N-cyclopentyl-6-fluorobenzamide, reflects its core structure: a benzamide scaffold substituted with chlorine at position 2 and fluorine at position 6, coupled to a cyclopentyl group via an amide bond. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₁₃ClFNO
Molecular Weight241.69 g/mol
SMILESC1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F
InChI KeyAVPVVMBNRWNFOS-UHFFFAOYSA-N
PubChem CID36766938

The presence of both chlorine and fluorine introduces electronic effects that modulate the aromatic ring’s reactivity, while the cyclopentyl group contributes steric bulk and lipophilicity. X-ray crystallography data, though unavailable, would likely reveal a planar benzamide core with the cyclopentyl group adopting an envelope conformation to minimize strain.

Synthesis and Optimization

Synthetic Challenges

  • Regioselectivity: Competing reactions at the 2- and 6-positions of the aromatic ring require careful temperature control.

  • Byproduct Formation: Over-activation of the carboxylic acid may generate symmetric anhydrides, necessitating stoichiometric reagent optimization.

Biological Activity and Structure-Activity Relationships (SAR)

Structural FeatureBioactivity ImpactExample CompoundEC₅₀ (μM)Source
Cycloalkyl substituentsEnhanced membrane permeabilityDVR-560.8
Halogenation (Cl/F)Increased lipophilicity4a0.8
Amide inversionLoss of activity16>10

The cyclopentyl group in 2-chloro-N-cyclopentyl-6-fluorobenzamide may similarly enhance cellular uptake, while the chloro-fluoro pattern could stabilize interactions with hydrophobic protein pockets .

Cytotoxicity Considerations

Comparative Analysis with Structural Analogs

N-[(2-Chloro-6-fluorophenyl)methyl]cyclopropanamine

This analog (PubChem CID: 4720324) replaces the benzamide with a benzylamine group and substitutes cyclopentyl with cyclopropyl . Key differences include:

Property2-Chloro-N-cyclopentyl-6-fluorobenzamideN-[(2-Chloro-6-fluorophenyl)methyl]cyclopropanamine
Molecular Weight241.69 g/mol199.65 g/mol
Functional GroupAmideAmine
Ring SystemCyclopentaneCyclopropane
Calculated LogP~2.8 (estimated)~2.1

The higher logP of 2-chloro-N-cyclopentyl-6-fluorobenzamide suggests superior membrane permeability, a critical factor for intracellular targets .

Anti-HBV Capsid Effectors

Sulfamoylbenzamide derivatives like compound 4a (EC₅₀ = 0.8 μM) share functional similarities, leveraging halogenated aromatic systems and cycloalkyl groups for potency . While 2-chloro-N-cyclopentyl-6-fluorobenzamide lacks the sulfonamide moiety, its amide group could engage similar hydrogen-bonding interactions in viral capsid proteins .

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